molecular formula C19H19ClFNO6 B2739303 {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate CAS No. 1638736-39-6

{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate

Cat. No.: B2739303
CAS No.: 1638736-39-6
M. Wt: 411.81
InChI Key: PRUOHEOJJJYYKW-UHFFFAOYSA-N
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Description

{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, halogen substituents, and ester and carbamate functional groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the carbamate intermediate: This step involves the reaction of 3-chloro-4-fluorobenzylamine with an appropriate isocyanate to form the carbamate intermediate.

    Esterification: The carbamate intermediate is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and methoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The ester and carbamate groups can be reduced to their corresponding alcohols and amines.

    Substitution: The halogen substituents (chlorine and fluorine) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted aromatic compounds with new functional groups replacing the halogens.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl benzoate: Similar structure but lacks the methoxy groups on the aromatic ring.

    {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-methoxybenzoate: Contains only one methoxy group on the aromatic ring.

Uniqueness

The presence of three methoxy groups on the aromatic ring of {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate distinguishes it from similar compounds. These methoxy groups can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO6/c1-25-15-7-12(8-16(26-2)18(15)27-3)19(24)28-10-17(23)22-9-11-4-5-14(21)13(20)6-11/h4-8H,9-10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUOHEOJJJYYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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